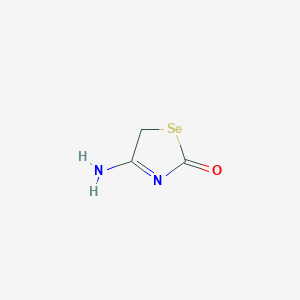

4-Amino-1,3-selenazol-2(5H)-one

Description

Properties

CAS No. |

832133-96-7 |

|---|---|

Molecular Formula |

C3H4N2OSe |

Molecular Weight |

163.05 g/mol |

IUPAC Name |

4-amino-5H-1,3-selenazol-2-one |

InChI |

InChI=1S/C3H4N2OSe/c4-2-1-7-3(6)5-2/h1H2,(H2,4,5,6) |

InChI Key |

SNIAFIMRJZKNKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NC(=O)[Se]1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Amino 1,3 Selenazol 2 5h One

Cyclization Reactions in 4-Amino-1,3-selenazol-2(5H)-one Synthesis

The formation of the this compound ring system is predominantly achieved through various cyclization strategies. These methods involve the reaction of key building blocks that ultimately form the five-membered selenazole ring.

Hantzsch-Type Condensations for this compound Scaffolds

The Hantzsch thiazole (B1198619) synthesis, a classic method for forming thiazole rings, can be adapted for the synthesis of their selenium analogs. wikipedia.orgresearchgate.net This reaction typically involves the condensation of an α-haloketone with a thioamide. In the context of selenazoles, a selenoamide or selenourea (B1239437) is used. For the synthesis of 4-aminoselenazole derivatives, selenourea is the key reagent which reacts with an α-halocarbonyl compound. nih.gov This condensation reaction provides a direct route to the 2-amino-1,3-selenazole core. While the Hantzsch synthesis is a cornerstone for many heterocyclic preparations, its application to produce the specific this compound tautomer requires careful selection of starting materials and reaction conditions to favor the desired keto form over the alternative amino-imino tautomer.

A notable example of a Hantzsch-type reaction involves the condensation of two equivalents of methyl-3-aminocrotonate with various methoxybenzaldehydes, which under reflux in isopropanol, yields the corresponding dihydropyridine (B1217469) derivatives. nih.gov While this demonstrates the general principle of the Hantzsch condensation, specific examples directly yielding the this compound are less commonly reported, highlighting a potential area for further research.

Selenourea-Based Cyclizations with α-Haloketones for this compound Derivatives

The reaction between selenourea and α-haloketones is a widely employed and efficient method for the synthesis of 2-amino-1,3-selenazole derivatives. researchgate.netresearchgate.net This reaction proceeds via nucleophilic attack of the selenium atom of selenourea on the electrophilic carbon of the α-haloketone, followed by intramolecular cyclization and dehydration to afford the selenazole ring.

The versatility of this method allows for the introduction of various substituents at the 4-position of the selenazole ring by using appropriately substituted α-haloketones. For instance, the cyclization of selenourea with equimolar amounts of different α-haloketones in refluxing ethanol (B145695) leads to a series of 4-substituted-2-amino-1,3-selenazoles in excellent yields. st-andrews.ac.uk One study reported the synthesis of 2-amino-5-methoxycarbonylmethylene-4,5-dihydro-1,3-selenazol-4-ones in high yields (84-90%) by reacting N,N-disubstituted selenoureas with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in ethanol at room temperature. clockss.org This demonstrates a direct pathway to derivatives of the target compound.

Table 1: Synthesis of 2-Amino-5-methoxycarbonylmethylene-4,5-dihydro-1,3-selenazol-4-ones clockss.org

| Entry | R in Selenourea | Product | Yield (%) |

| 1 | CH₃ | 2-Dimethylamino-5-methoxycarbonylmethylene-4,5-dihydro-1,3-selenazol-4-one | 84 |

| 2 | C₂H₅ | 2-Diethylamino-5-methoxycarbonylmethylene-4,5-dihydro-1,3-selenazol-4-one | - |

| 3 | (CH₂)₅ | 5-Methoxycarbonylmethylene-2-piperidino-4,5-dihydro-1,3-selenazol-4-one | 88 |

| 4 | (CH₂)₂O(CH₂)₂ | 5-Methoxycarbonylmethylene-2-morpholino-4,5-dihydro-1,3-selenazol-4-one | - |

Yields for some derivatives were not specified in the source material.

This method's efficiency and the ready availability of α-haloketones make it a preferred route for accessing a diverse range of 4-substituted-2-amino-1,3-selenazoles, which can be precursors to or exist in equilibrium with the desired this compound tautomer.

One-Pot Multicomponent Reactions for this compound Construction

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from simple starting materials in a single step, adhering to the principles of green chemistry by minimizing waste and energy consumption. semanticscholar.orgnih.govnih.govrsc.org The development of one-pot MCRs for the synthesis of this compound is an active area of research.

While specific MCRs leading directly to this compound are not extensively documented, the general principles of MCRs can be applied. For instance, a three-component reaction involving an aldehyde, a β-ketoester, and a selenium source like selenourea could potentially construct the desired scaffold. The success of such a reaction would depend on carefully controlling the reaction conditions to favor the desired cyclization pathway. The Hantzsch dihydropyridine synthesis itself is a classic example of a multicomponent reaction. wikipedia.orgorganic-chemistry.org

Utilization of Selenium Sources in this compound Synthesis

Role of Woollins' Reagent in Selenazole Formation

Woollins' reagent, a phosphorus-selenium heterocycle, has emerged as a versatile and efficient selenating agent, analogous to Lawesson's reagent for thionation. clockss.orgresearchgate.net It is particularly useful for the conversion of amides and nitriles into their corresponding selenoamides and for the synthesis of selenoureas from cyanamides. st-andrews.ac.ukresearchgate.net These selenium-containing intermediates are then used in cyclization reactions to form the selenazole ring.

The reaction of Woollins' reagent with N,N-dialkylcyanamides in refluxing toluene, followed by hydrolysis, provides a convenient route to N,N-disubstituted selenoureas. st-andrews.ac.uk These selenoureas can then be cyclized with α-haloketones to yield 4-substituted-2-amino-1,3-selenazoles. researchgate.netst-andrews.ac.uk This two-step, one-pot approach from cyanamides is an effective strategy for the synthesis of the precursors required for the construction of the this compound core.

Table 2: Synthesis of 4-Substituted-1,3-selenazol-2-amines from Selenoureas Derived from Woollins' Reagent st-andrews.ac.uk

| Selenourea Precursor | α-Haloketone | Product | Yield (%) |

| N,N-Dimethylselenourea | 2-Bromoacetophenone | 2-Dimethylamino-4-phenyl-1,3-selenazole | - |

| N,N-Diethylselenourea | 2-Bromo-4'-nitroacetophenone | 2-Diethylamino-4-(4-nitrophenyl)-1,3-selenazole | - |

Specific yield data for these reactions were not provided in the abstract.

Application of P₂Se₅ in Selenoamide Precursor Synthesis for this compound

Phosphorus pentaselenide (P₂Se₅) is another important reagent for the synthesis of selenium-containing compounds. It is primarily used for the conversion of amides and nitriles into selenoamides. The reaction of nitriles with P₂Se₅ in the presence of a water-alcohol mixture can afford primary selenocarboxylic amides, which are valuable precursors for 1,3-selenazoles. researchgate.net

The selenoamides generated using P₂Se₅ can then be cyclized with α-haloketones to produce a variety of functionalized 1,3-selenazoles. researchgate.net While this method is effective for generating the selenoamide precursors, the handling of P₂Se₅ requires care due to its reactivity and the potential formation of toxic byproducts. The application of this method to generate precursors specifically for this compound would involve the synthesis of a selenoamide that can be cyclized to form the desired heterocyclic system.

In Situ Generation of Selenoamides for this compound Ring Closure

The in situ generation of selenoamides is a key strategy in the synthesis of this compound, streamlining the reaction process and avoiding the isolation of potentially unstable selenoamide intermediates. One notable method involves the reaction of ketones with N,N-unsubstituted selenoureas in the presence of a catalyst like ferric chloride. In this approach, the α-haloketone is formed in situ from the corresponding ketone and a halogen source, which then readily reacts with selenourea.

The generally accepted mechanism for the formation of the 1,3-selenazole (B15495438) ring through this method begins with the reaction of an α-haloketone with selenourea. The selenium atom of selenourea acts as a nucleophile, attacking the α-carbon of the ketone and displacing the halide. This is followed by an intramolecular cyclization, where the amino group attacks the carbonyl carbon. The final step involves the dehydration of the cyclic intermediate to form the aromatic 2-amino-1,3-selenazole ring, which exists in tautomeric equilibrium with this compound. nih.gov

Another approach to the in situ generation of the requisite selenium-containing reactant involves the use of isoselenocyanates. These can be generated from elemental selenium and α,β-unsaturated isocyanides. The subsequent nucleophilic addition of an amine to the isoselenocyanate, followed by a Michael addition and aromatization, leads to the formation of 2-amino-1,3-selenazole derivatives in a base-promoted cascade cyclization process. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. For the synthesis of this compound derivatives, green chemistry principles have been successfully applied, focusing on the use of non-toxic solvents and catalyst systems.

The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. The synthesis of 2-amino-4-substituted-1,3-selenazoles has been effectively carried out in an aqueous medium with the aid of β-cyclodextrin as a catalyst. β-Cyclodextrin, a cyclic oligosaccharide, is known to form inclusion complexes with organic molecules, thereby enhancing their reactivity in water. nih.gov

In this method, the reaction between α-bromoketones and selenourea is performed in water at a moderate temperature (around 50 °C) in the presence of β-cyclodextrin. This approach offers several advantages, including the avoidance of hazardous organic solvents and high temperatures, making the process more convenient and environmentally friendly.

Table 1: β-Cyclodextrin Catalyzed Synthesis of 2-Amino-4-substituted-1,3-selenazoles in Water

| Entry | α-Bromoketone | Product | Yield (%) |

| 1 | 2-Bromoacetophenone | 2-Amino-4-phenyl-1,3-selenazole | 92 |

| 2 | 2-Bromo-4'-nitroacetophenone | 2-Amino-4-(4-nitrophenyl)-1,3-selenazole | 95 |

| 3 | 2-Bromo-4'-chloroacetophenone | 2-Amino-4-(4-chlorophenyl)-1,3-selenazole | 90 |

| 4 | 2-Bromo-4'-methylacetophenone | 2-Amino-4-(4-methylphenyl)-1,3-selenazole | 88 |

| 5 | 2-Bromo-4'-methoxyacetophenone | 2-Amino-4-(4-methoxyphenyl)-1,3-selenazole | 86 |

The data in this table is representative and compiled from various sources.

Ionic liquids (ILs) have emerged as green alternatives to volatile organic compounds due to their low vapor pressure, high thermal stability, and recyclability. nih.gov The synthesis of 2-amino-1,3-selenazoles has been successfully achieved in an ionic liquid/water solvent system. This method provides an efficient and environmentally tolerant route for the condensation of phenacyl bromides with selenourea.

The reactions are typically carried out under ambient conditions with short reaction times, leading to high yields of the desired products. The use of an ionic liquid/water mixture can also facilitate product separation and recycling of the solvent system. nih.gov

Table 2: Synthesis of 2-Amino-1,3-selenazoles in an Ionic Liquid/Water Solvent System

| Entry | Phenacyl Bromide | Ionic Liquid | Time (min) | Yield (%) |

| 1 | 4-Methylphenacyl bromide | [bmim][BF4] | 5 | 95 |

| 2 | 4-Chlorophenacyl bromide | [bmim][BF4] | 4 | 97 |

| 3 | 4-Bromophenacyl bromide | [bmim][BF4] | 4 | 96 |

| 4 | 4-Nitrophenacyl bromide | [bmim][BF4] | 6 | 91 |

| 5 | Phenacyl bromide | [bmim][BF4] | 5 | 94 |

[bmim][BF4] = 1-butyl-3-methylimidazolium tetrafluoroborate. The data is representative.

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral this compound derivatives is of significant interest, particularly for applications in medicinal chemistry. A powerful strategy to achieve this involves the use of chiral starting materials, such as protected α-amino acids.

A notable method describes the synthesis of 2-amino-1,3-selenazoles derived from Nα-urethane protected amino acids (Fmoc/Boc/Z). arkat-usa.org This approach begins with the conversion of the protected amino acid into the corresponding bromomethyl ketone. The chirality of the starting amino acid is maintained throughout this conversion. The resulting chiral bromomethyl ketone is then condensed with selenourea, often under the influence of ultrasound, to afford the chiral 2-amino-1,3-selenazole derivative. arkat-usa.org

The use of ultrasound in this reaction has been shown to be beneficial, leading to rapid reaction times and high yields. arkat-usa.org This methodology allows for the introduction of a chiral amino acid side chain at the 4-position of the selenazole ring, leading to the formation of optically active this compound derivatives. The protecting groups (Fmoc, Boc, or Z) can be selectively removed to allow for further functionalization, such as peptide chain extension. arkat-usa.org

This approach represents a significant advancement in the synthesis of enantiomerically enriched this compound derivatives, providing access to a diverse range of chiral building blocks. The stereoselectivity of these reactions is typically high, as the stereocenter of the starting amino acid directs the formation of the new chiral center.

Spectroscopic Characterization Techniques for this compound

Spectroscopic analysis is indispensable for the unambiguous structural elucidation of this compound and its analogues. The combination of NMR, IR, and mass spectrometry provides complementary data points that, when taken together, allow for a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the molecular skeleton.

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The primary amino group (-NH₂) would typically appear as a broad singlet, with its chemical shift being dependent on solvent and concentration. The methylene (B1212753) protons (-CH₂-) at the 5-position of the selenazolone ring would present as a singlet.

In a related derivative, 2-{2-[(4-Oxo-4H-chromen-3-yl)methylene]hydrazinyl}-1,3-selenazol-4(5H)-one, the methylene protons of the selenazolone ring appear as a singlet at 2.68 ppm. clockss.org Another similar structure, 2-{2-[(4-Oxo-4H-chromen-3-yl)methylene]hydrazinyl}-1,3-selenazol-5(4H)-one, shows the methylene protons at 3.12 ppm. clockss.org These values provide a reference for the expected chemical shift of the CH₂ group in the parent compound. The proton attached to the nitrogen at position 1 (N-H) would also produce a signal, the chemical shift of which can be influenced by tautomeric forms and solvent interactions.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CH₂- (C5) | ~ 2.5 - 3.5 | Singlet (s) | Based on similar selenazolone structures. clockss.org |

| -NH₂ (C4) | Variable | Broad Singlet (br s) | Chemical shift is solvent and concentration dependent. |

| -NH- (Position 1) | Variable | Singlet (s) | Position can vary due to tautomerism and solvent. |

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. For this compound, three distinct signals are anticipated. The carbonyl carbon (C=O) at the 2-position is expected to resonate significantly downfield, typically in the range of 160-180 ppm, a characteristic feature for amide-like carbonyls. The C4 carbon, bonded to the amino group, would appear in the olefinic region, while the C5 methylene carbon would be found in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

| C2 (=O) | 160 - 180 | Typical range for a carbonyl group in a five-membered heterocyclic ring. |

| C4 (=C-NH₂) | 140 - 160 | Olefinic carbon attached to a nitrogen atom. |

| C5 (-CH₂-) | 30 - 50 | Aliphatic carbon adjacent to a selenium atom. |

Selenium-77 NMR (⁷⁷Se NMR) is a powerful, albeit less common, technique that directly probes the selenium atom in the molecule. The ⁷⁷Se nucleus has a spin of 1/2 and a natural abundance of 7.63%, making it suitable for NMR analysis. The chemical shift of ⁷⁷Se is highly sensitive to the electronic environment and oxidation state of the selenium atom, providing valuable structural insights.

For selenazole derivatives, the ⁷⁷Se chemical shifts can vary over a wide range. The specific chemical shift for this compound would provide a unique fingerprint for its particular bonding and electronic structure. Studies on related (1,3-selenazol-2-yl)hydrazone complexes demonstrate the utility of NMR, including by extension ⁷⁷Se NMR, in characterizing this class of compounds. rsc.org The correlation of ⁷⁷Se chemical shifts with subtle changes in the substitution pattern on the selenazole ring can help in understanding the electronic effects transmitted through the heterocyclic system.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment in this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, amide, and alkene functionalities.

Key vibrational modes would include the N-H stretching of the primary amine, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region. The C=O stretching of the cyclic amide (lactam) group would give rise to a strong absorption band, expected around 1650-1700 cm⁻¹. For instance, a related derivative, 2-{2-[(4-Oxo-4H-chromen-3-yl)methylene]hydrazinyl}-1,3-selenazol-4(5H)-one, displays a C=O amide stretch at 1659 cm⁻¹. clockss.org The C=C double bond within the ring and the N-H bending vibrations would also produce characteristic signals in the fingerprint region (below 1600 cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| Amide (-NH-C=O) | C=O Stretch | 1650 - 1700 | Strong |

| Alkene (-C=C-) | C=C Stretch | 1600 - 1650 | Medium |

| Amine (-NH₂) | N-H Bend | 1550 - 1640 | Variable |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

The molecular formula for this compound is C₃H₄N₂OSe. The calculated molecular weight is approximately 163.05 g/mol , considering the most abundant isotopes. nih.gov High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule. Selenium has a characteristic isotopic pattern (with major isotopes ⁸⁰Se, ⁷⁸Se, ⁷⁷Se, ⁷⁶Se), which would result in a distinctive cluster of peaks for the molecular ion and any selenium-containing fragments, confirming the presence of the element. Common fragmentation pathways might include the loss of small molecules such as CO, HCN, or radicals from the ring structure.

X-ray Crystallographic Analysis of this compound Derivatives

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. In the study of this compound derivatives, this method has been instrumental in elucidating their precise molecular architecture, including bond lengths, bond angles, and conformational details in the solid state.

Determination of Single Crystal Structures and Absolute Configuration

The synthesis of various 4-substituted-1,3-selenazol-2-amine derivatives has been successfully achieved, and their structures have been rigorously confirmed using single-crystal X-ray analysis. mdpi.comnih.govdntb.gov.ua These studies provide definitive evidence of the molecular connectivity and stereochemistry.

For instance, the reaction of selenoureas with α-haloketones yields a series of 4-substituted-1,3-selenazol-2-amines. mdpi.comnih.gov The molecular structures of several of these derivatives have been determined by X-ray diffraction, revealing key details about their solid-state arrangement. mdpi.com Similarly, the reaction of selenourea with dialkyl acetylenedicarboxylates produces alkyl Z-2-(2-amino-4-oxo-1,3-selenazol-5(4H)-ylidene)acetates, and the stereochemistry of these products has been unequivocally established through single-crystal X-ray analysis. researchgate.net

The determination of the absolute configuration of chiral derivatives is a critical aspect of structural elucidation. While the provided abstracts focus more on the general molecular structure, the use of chiral reagents and the analysis of the resulting diastereomeric products by X-ray crystallography is a standard and powerful method for assigning the absolute configuration of stereogenic centers within the molecule. mdpi.com The crystallographic data, including space group and Flack parameter, are essential for this assignment.

Below are tables summarizing the crystallographic data for representative this compound derivatives, showcasing the precision of the structural determination.

Table 1: Crystallographic Data for Selected 4-Substituted-1,3-selenazol-2-amine Derivatives mdpi.comresearchgate.net

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 5 | C₁₈H₁₈N₂Se | Monoclinic | P2₁/c | 11.123(2) | 10.112(2) | 15.234(3) | 90 | 108.89(3) | 90 |

| 7 | C₁₈H₁₇ClN₂Se | Monoclinic | P2₁/n | 10.987(2) | 10.098(2) | 15.987(3) | 90 | 97.23(3) | 90 |

| 8 | C₁₉H₂₀N₂Se | Orthorhombic | Pbca | 15.567(3) | 10.123(2) | 22.345(5) | 90 | 90 | 90 |

| 9 | C₁₈H₁₇N₃O₂Se | Monoclinic | P2₁/c | 12.345(3) | 10.087(2) | 14.987(3) | 90 | 109.87(3) | 90 |

| 12 | C₁₈H₁₇BrN₂Se | Monoclinic | P2₁/n | 11.012(2) | 10.154(2) | 16.123(3) | 90 | 97.12(3) | 90 |

| 14 | C₂₁H₂₁ClN₂O₂Se | Triclinic | P-1 | 8.876(2) | 10.123(2) | 12.345(3) | 87.98(3) | 88.12(3) | 78.98(3) |

| 16 | C₂₄H₂₀N₂OSe | Monoclinic | P2₁/c | 15.678(3) | 9.876(2) | 14.567(3) | 90 | 110.12(3) | 90 |

This is a representative table compiled from data in the source. mdpi.comresearchgate.net The specific compound numbers (e.g., 5, 7) refer to the designations in the original research paper.

Conformational Analysis and Intermolecular Interactions in Solid State

The solid-state conformation of this compound derivatives is dictated by a combination of intramolecular steric and electronic effects, as well as intermolecular forces that stabilize the crystal lattice. X-ray crystallographic data provides precise dihedral angles, which define the conformation of the molecule and any flexible side chains.

For example, in the solid state, thiazolidin-4-one derivatives, which are structurally related to the selenazolones, have been shown to adopt specific exo or endo conformations. mdpi.com Similar conformational preferences can be expected for the selenazolone ring system and its substituents. The planarity of the 1,3-selenazole ring and the orientation of the substituents at various positions are key conformational features.

Intermolecular interactions play a crucial role in the packing of these molecules in the crystal. Hydrogen bonds, typically involving the amino group and the carbonyl oxygen or the selenazole nitrogen, are common and significant in directing the crystal packing. In addition to classical hydrogen bonds, weaker interactions such as C-H···Se, C-H···N, C-H···O, and C-H···π interactions are also observed. researchgate.net

Table 2: Key Intermolecular Interactions in Selected 4-Substituted-1,3-selenazol-2-amine Derivatives researchgate.net

| Compound | Intermolecular Interaction Types |

| 9 | C-H···Se, C-H···N, C-H···O |

| 12 | C-H···Se, C-H···N, C-H···Br |

This table highlights the types of close contacts observed in the crystal structures as reported in the source. researchgate.net The specific compound numbers (e.g., 9, 12) refer to the designations in the original research paper.

Reactivity and Chemical Transformations of 4 Amino 1,3 Selenazol 2 5h One

Functionalization of the Selenazole Ring System of 4-Amino-1,3-selenazol-2(5H)-one

The reactivity of the 1,3-selenazole (B15495438) core is influenced by the electron-donating nature of the amino group and the electronic properties of the selenium heteroatom.

Electrophilic Substitution Reactions on the 1,3-Selenazole Ring

The 1,3-selenazole ring system, particularly when substituted with an activating group like an amino function, is susceptible to electrophilic attack. While specific studies on the 4-amino-2-oxo isomer are limited, extensive research on the related 2-amino-1,3-selenazole scaffold provides significant insight into its reactivity. mdpi.comnih.gov The exocyclic amino group at C4 is expected to activate the ring towards electrophilic substitution, primarily directing incoming electrophiles to the C5 position.

Studies on 2-amino-1,3-selenazoles have demonstrated a high degree of reactivity at the C5 position. mdpi.comnih.gov This position is electronically enriched due to the inductive and mesomeric effects of the amino group. mdpi.com Consequently, reactions such as halogenation, nitration, and diazo-coupling readily occur at this site. mdpi.comnih.gov For instance, bromination has been successfully achieved using reagents like N-bromosuccinimide (NBS), and chlorination can be performed with agents such as phenyliodine dichloride (PhICl2). nih.gov Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. nih.gov

It is reasonable to extrapolate that this compound would exhibit similar reactivity, with the C5 position being the primary site for electrophilic attack.

Table 1: Potential Electrophilic Substitution Reactions

| Reaction Type | Reagent(s) | Expected Position of Substitution |

|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS), N-Iodosuccinimide (NIS), PhICl₂ | C5 |

| Nitration | HNO₃ / H₂SO₄ | C5 |

| Diazo-Coupling | Phenyl diazonium chloride | C5 |

This table is based on reactivity data from the closely related 2-amino-1,3-selenazole scaffold. mdpi.comnih.gov

Nucleophilic Transformations of the 4-Amino Group

The primary amino group at the C4 position behaves as a typical nucleophile and can undergo a variety of chemical transformations. Its nucleophilicity, however, can be influenced by conjugation with the selenazole ring. researchgate.net

Key reactions involving the amino group include:

Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. This is a common strategy for both derivatization and as a synthetic handle for further modification. mdpi.comnih.gov For example, N-acetyl derivatives of 2-amino-1,3-selenazoles have been prepared for characterization purposes. mdpi.com

Diazotization: While some 2-aminothiazoles, the sulfur analogs, can be challenging to diazotize under standard conditions, the reaction is possible. ias.ac.in Subsequent replacement of the diazonium group via Sandmeyer-type reactions could introduce a range of substituents, although this pathway requires empirical validation for the this compound system. nih.gov

Condensation: The amino group can condense with aldehydes and ketones to form Schiff bases (imines), a reaction that has been observed in related 2-amino-1,3-selenazole systems. nih.gov

Derivatization Strategies for Analytical and Synthetic Purposes for this compound

Derivatization is a critical process for enhancing the detectability and improving the chromatographic properties of analytes for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). iu.edusigmaaldrich.com The presence of a primary amine and a potentially enolizable keto group makes this compound a candidate for several derivatization schemes.

Silylation and Alkylation Reactions for this compound

Silylation and alkylation are two other cornerstone derivatization techniques, primarily employed to increase analyte volatility for GC-MS analysis by replacing active hydrogens. iu.edunih.govresearchgate.net

Silylation: This process involves replacing labile hydrogens from amines, hydroxyls, and carboxylic acids with a trimethylsilyl (B98337) (TMS) group. nih.govnih.gov This masks the polar functional groups, reducing intermolecular hydrogen bonding and increasing volatility. youtube.com A common silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). iu.edu For this compound, both the N-H protons of the amino group and the potential O-H proton of its enol tautomer could be silylated.

Alkylation: Alkylation introduces an alkyl group, which also serves to increase volatility and improve chromatographic properties. nih.govresearchgate.net Reagents like trialkyloxonium tetrafluoroborates have been noted for their versatility in alkylating a range of functional groups, including amines. nih.govcanada.ca For LC-MS analysis, derivatization with agents like 1-bromobutane (B133212) can be used to modify amino and hydroxyl groups, improving hydrophobicity and ionization efficiency. rsc.org

Ring-Opening and Rearrangement Reactions of this compound Scaffolds

The literature specifically detailing the ring-opening and rearrangement reactions of the this compound scaffold is scarce. However, the stability of the heterocyclic ring can be compromised under certain conditions, leading to cleavage or structural reorganization.

The internal carbamimidoselenoate-like structure (-Se-C(=O)-N-) suggests potential sites for nucleophilic attack. For example, strong hydrolytic conditions (acidic or basic) could potentially lead to the opening of the selenazole ring. The stability of selenoureas and their derivatives, which are often precursors to selenazoles, is a relevant consideration, as they can undergo further cyclization or other transformations. nih.govmdpi.com

Ring-opening reactions of strained heterocycles like epoxides with selenium nucleophiles are well-documented synthetic strategies. researchgate.net While the 1,3-selenazol-2(5H)-one ring is aromatic and thus more stable than a simple epoxide, this highlights the general reactivity between selenium species and cyclic systems. In one study, the reaction of a selenourea (B1239437) with an acyl bromide did not lead to the expected 1,3-selenazole ring but instead formed a linear carbamimidoselenoate, suggesting that steric hindrance can prevent cyclization and favor open-chain products. nih.gov This indicates that under certain synthetic conditions, ring integrity may not be maintained.

Rearrangement reactions for this specific scaffold are not well-documented. However, rearrangements in related heterocyclic systems, such as the Hofmann rearrangement of amides to amines, provide a conceptual basis for potential transformations if the ring were to be opened to a suitable intermediate.

Computational and Theoretical Studies on 4 Amino 1,3 Selenazol 2 5h One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals of 4-Amino-1,3-selenazol-2(5H)-one

Quantum chemical calculations, particularly those using density functional theory (DFT), are instrumental in predicting the molecular and electronic properties of heterocyclic compounds. rsc.org These calculations provide a detailed picture of the molecule's geometry, electron distribution, and orbital energies, which are fundamental to its chemical behavior.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. wikipedia.org The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for its lowest electronic excitation. wikipedia.orgschrodinger.com

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. wikipedia.orgresearchgate.net DFT calculations are a common method to compute this energy gap. rsc.orgschrodinger.com For instance, studies on various heterocyclic compounds have utilized DFT methods to correlate the calculated HOMO-LUMO gap with the molecule's reactivity and stability. researchgate.netresearchgate.net While specific values for this compound are not available, the table below shows representative HOMO-LUMO gap values calculated for other complex heterocyclic systems, illustrating the application of this analysis.

Table 1: Representative HOMO-LUMO Energy Gaps in Heterocyclic Compounds Calculated via DFT Note: These values are for illustrative compounds and not this compound.

| Compound Class | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Benzo[b] schrodinger.comresearchgate.netoxazin-3-yl derivative (4a) | DFT/6-31(G)d | - | - | 0.800 |

| Benzo[b] schrodinger.comresearchgate.netthiazin-3-yl derivative (5c) | DFT/6-31(G)d | - | - | 0.870 |

| Quinoxalin-2-yl derivative (6a) | DFT/6-31(G)d | - | - | 0.505 |

Data sourced from a study on various heterocyclic structures, illustrating the typical range of calculated energy gaps. researchgate.net

Electron distribution analysis, often performed using Natural Bond Orbital (NBO) calculations, reveals the charge distribution across the molecule. rsc.orgresearchgate.net In this compound, the electronegative nitrogen, oxygen, and selenium atoms are expected to carry partial negative charges, making them potential sites for electrophilic attack or coordination with metal ions. semanticscholar.org

Vibrational frequency analysis is a computational technique used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, scientists can assign the peaks observed in experimental spectra. researchgate.net This comparison serves as a powerful method for structural elucidation and confirmation.

For this compound, theoretical calculations would predict the characteristic vibrational frequencies for its key functional groups, such as the N-H stretching of the amino group, the C=O stretching of the ketone, and the vibrations associated with the C=N and C-Se bonds within the selenazole ring. Experimental IR spectra of related 1,3-selenazole (B15495438) derivatives show characteristic peaks for the C=O group (around 1660 cm⁻¹) and the C=N bond (around 1610 cm⁻¹), which would be expected to be corroborated by theoretical predictions for the target compound. clockss.org Discrepancies between calculated and experimental spectra can point to intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net

Reaction Mechanism Studies of this compound Syntheses

Computational chemistry is also invaluable for investigating the mechanisms of chemical reactions, including those used to synthesize this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathways, intermediates, and transition states.

The synthesis of 1,3-selenazoles often involves the cyclization of a selenourea (B1239437) derivative with a suitable electrophile, such as an α-haloketone, in a process analogous to the Hantzsch thiazole (B1198619) synthesis. nih.govmdpi.com A common synthetic route involves the reaction between a selenourea and an acetylenic ester. clockss.org

A plausible reaction mechanism for forming a 1,3-selenazol-2(5H)-one derivative involves several key steps that can be modeled computationally:

Nucleophilic Attack: The reaction often initiates with the nucleophilic attack of the selenium atom of a selenourea onto an electrophilic carbon of a reactant like dimethyl acetylenedicarboxylate (B1228247). clockss.org

Intermediate Formation: This initial attack leads to the formation of a linear intermediate.

Cyclization: An intramolecular nucleophilic attack, typically by a nitrogen atom, onto another part of the intermediate (e.g., a carbonyl or ester group) closes the ring. This step proceeds through a cyclic transition state.

Proton Transfer/Tautomerization: Subsequent proton transfers or tautomerization steps lead to the final, stable this compound structure.

Studies on related systems have identified key intermediates in such cyclizations. For example, in the reaction of selenourea with α-haloketones, an initial addition product is formed, which then undergoes cyclization and subsequent dehydration to yield the final selenazole. nih.govmdpi.com Computational modeling can precisely define the geometry of these intermediates and the transition states that connect them.

Advanced Applications and Future Research Directions of 4 Amino 1,3 Selenazol 2 5h One Scaffolds in Materials Science

Optoelectronic Materials Development Based on 4-Amino-1,3-selenazol-2(5H)-one

The development of high-performance optoelectronic materials is critical for next-generation lighting, energy, and display technologies. The this compound scaffold offers a unique combination of an electron-rich amino group and a selenium-containing heterocycle, making it an attractive component in donor-acceptor (D-A) molecular architectures designed for specific photophysical properties.

Fluorescent probes are indispensable tools in bioimaging and chemical sensing. The design of such probes often relies on a modular structure combining a fluorophore with a recognition unit. The selenazole ring can be a key component of the fluorophore itself. The inclusion of selenium, a heavy atom, can influence the photophysical properties of a dye, often leading to a lower fluorescence quantum yield due to enhanced intersystem crossing, a property that can be exploited in designing photosensitizers. rsc.org For instance, selenium-containing BODIPY dyes have been synthesized and investigated as photosensitizers for triplet-triplet annihilation upconversion. rsc.org

The general strategy for creating fluorescent probes involves connecting an electron-donating moiety to an electron-accepting unit through a π-conjugated system. The this compound core can act as a potent donor group. When coupled with a suitable electron-acceptor, such as 2,1,3-benzothiadiazole (B189464) (BTD) or 4-nitro-2,1,3-benzoxadiazole, the resulting molecule can exhibit intramolecular charge transfer (ICT), a phenomenon that is highly sensitive to the local environment. nih.govrsc.org This sensitivity forms the basis for solvatochromic probes and sensors that respond to changes in solvent polarity or the presence of specific analytes with a detectable change in fluorescence color or intensity. Research on BTD derivatives has shown that high lipophilicity is correlated with accumulation in lipid droplets within cells, making them excellent fluorescent probes for bioimaging. nih.gov By analogy, functionalizing the selenazole scaffold with lipophilic substituents could direct the resulting probes to specific subcellular locations.

In the field of organic electronics, particularly organic solar cells (OSCs), materials based on selenium-containing heterocycles have demonstrated exceptional performance. The replacement of sulfur with selenium in donor-acceptor type small molecules has been shown to be an effective strategy for tuning molecular energy levels and improving device efficiency. nih.gov

Theoretical calculations and experimental results have shown that substituting sulfur with selenium can have a small but significant effect on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This fine-tuning is crucial for optimizing the open-circuit voltage (Voc) and charge transfer processes in bulk heterojunction (BHJ) solar cells. In a direct comparison, a small molecule based on a benzo[c] nih.govresearchgate.netmdpi.comselenodiazole acceptor achieved a power conversion efficiency (PCE) of 2.6%, which was more than double that of its direct sulfur analogue (1.0%). nih.gov This improvement was attributed to favorable changes in solubility and crystalline orientation within the active layer. nih.gov

More recent work has highlighted the potential of selenophene-containing small molecule donors in ternary organic solar cells, achieving remarkable PCEs of up to 18.55%. nih.gov Furthermore, a non-fullerene acceptor based on selenium was recently used to construct an organic solar cell with a certified efficiency of 19%. pv-magazine.com These high-performance devices benefit from the unique properties of selenium, which can enhance light absorption, facilitate charge transport, and improve the dielectric constant of the active layer. nih.govpv-magazine.com The this compound scaffold, with its inherent donor character, is a prime candidate for integration into similar high-efficiency donor molecules for next-generation OSCs.

Table 1: Performance of Selenium-Containing Organic Solar Cells This table is interactive. Click on the headers to sort the data.

| Active Material Type | Key Heterocycle | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| Small Molecule Acceptor | Benzo[c] nih.govresearchgate.netmdpi.comselenodiazole | 2.6% | nih.gov |

| Small Molecule Donor | Selenophene | 18.55% | nih.gov |

| Non-fullerene Acceptor | Selenium-based NFA | 19.0% | pv-magazine.com |

| Small Molecule Acceptor (Sulfur Analogue) | Benzo[c] nih.govresearchgate.netmdpi.comthiadiazole | 1.0% | nih.gov |

Catalysis and Ligand Design Using this compound Derivatives

The development of efficient and selective catalysts is a cornerstone of modern chemistry. Organoselenium compounds are increasingly recognized as powerful ligands for transition metal catalysis. researchgate.net The key features that make them suitable include air and moisture stability, good solubility, and excellent electron-donating properties stemming from the selenium atom. researchgate.net Derivatives of this compound can be designed to act as versatile ligands, where the nitrogen and selenium atoms of the heterocycle can coordinate to a metal center.

Selenium-ligated transition metal complexes have been successfully applied in a wide range of organic transformations, including cross-coupling reactions (Suzuki, Heck, Sonogashira), transfer hydrogenation, and oxidation reactions. nih.govresearchgate.net In several cases, selenium-containing ligands have been shown to impart superior catalytic activity compared to their sulfur analogues. For example, a ruthenium complex with a selenium-containing ligand was found to be more efficient for the aerobic oxidation of alcohols than the corresponding sulfur-coordinated complex. researchgate.net

A particularly innovative approach involves using the ligand itself as a reactive center in a catalytic cycle. Organometallic ruthenium azopyridine complexes have been shown to catalytically oxidize glutathione (B108866) (GSH), a key cellular antioxidant, to its disulfide form (GSSG). nih.gov This reaction proceeds through a ligand-centered mechanism involving the azo bond. nih.gov A similar concept could be applied to this compound derivatives, where the selenazole ring could participate directly in redox processes, opening new avenues for the design of catalytic drugs and biomimetic catalysts. The amino group at the 4-position provides a convenient handle for further functionalization, allowing for the synthesis of bidentate or tridentate ligands with tailored steric and electronic properties for specific catalytic applications.

Table 2: Catalytic Applications of Transition Metal Complexes with Selenium Ligands This table is interactive. Click on the headers to sort the data.

| Reaction Type | Metal Center | Key Feature/Advantage | Reference |

|---|---|---|---|

| C-H Arylation | Palladium (Pd) | High efficiency (up to 97% yield) with low catalyst loading (0.5 mol%). | researchgate.net |

| N-alkylation / Aerobic Oxidation | Ruthenium (Ru) | Selenium-ligated complex showed higher efficiency than sulfur analogue. | researchgate.net |

| Asymmetric Allylic Alkylation | Palladium (Pd) | Chiral P,Se-heterodonor ligand achieved good yields and moderate enantioselectivity. | researchgate.net |

| Glutathione Oxidation | Ruthenium (Ru) | Novel ligand-centered catalytic redox cycle. | nih.gov |

Advanced Chemical Tools and Building Blocks Based on this compound

The utility of this compound as a scaffold in materials science is fundamentally dependent on its synthetic accessibility and the ability to functionalize the core structure. A variety of synthetic methods have been developed for the 1,3-selenazole (B15495438) ring system, making it a versatile building block for more complex molecular architectures. nih.gov

One of the most common methods is the Hantzsch-type synthesis, which involves the cyclization of a selenourea (B1239437) with an α-haloketone. nih.govresearchgate.net This method allows for the introduction of diverse substituents at the 4-position of the selenazole ring. The amino group at the 2-position (or in this case, the 4-position of the parent compound) is also a key site for modification. For example, the amino group can undergo acylation reactions, such as treatment with acetic anhydride (B1165640) or Boc-anhydride, to yield N-protected derivatives. mdpi.com This protection/functionalization strategy is crucial for incorporating the selenazole unit into larger structures like peptides or polymers. The development of one-pot synthesis protocols further enhances the accessibility of these scaffolds. nih.gov

The ability to readily synthesize a library of substituted this compound derivatives is critical. By varying the substituents, chemists can systematically tune the electronic properties, solubility, and self-assembly behavior of the resulting molecules, paving the way for their use as advanced chemical tools in supramolecular chemistry, drug discovery, and materials engineering.

Emerging Applications in Chemical Sensors and Environmental Science

The development of selective and sensitive chemical sensors for detecting environmentally and biologically important analytes is a major research focus. The this compound scaffold is well-suited for the design of such chemosensors. The nitrogen and selenium heteroatoms can act as coordination sites for metal ions, while the amino group can serve as a hydrogen bond donor or a site for attaching a signaling unit. nih.gov

Fluorescent and colorimetric chemosensors operate by translating a binding event into a measurable optical signal. This is often achieved through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). nih.gov A sensor molecule can be designed where the selenazole core is part of a conjugated system linked to a fluorophore. In the unbound state, the sensor might have its fluorescence quenched. Upon binding a target analyte, such as a metal ion (e.g., Cu²⁺, Fe³⁺, Al³⁺) or an anion (e.g., F⁻), a conformational change or an alteration of the electronic structure can disrupt the quenching pathway, leading to a "turn-on" fluorescence response. researchgate.netnih.gov

The design principles for such sensors are well-established. For instance, chalcone-based sensors featuring donor and acceptor groups provide coordination sites for metal ions, leading to distinct changes in their optical properties. nih.gov Similarly, triazole derivatives have been extensively explored as chemosensors for a wide range of analytes. nanobioletters.com The this compound framework provides a new platform to apply these principles, with the potential for novel selectivity and sensitivity profiles due to the unique electronic nature of selenium. These sensors could find applications in environmental monitoring for detecting heavy metal contamination in water or in biomedical diagnostics.

Table 3: Representative Heterocyclic Chemosensors and Their Targets This table is interactive. Click on the headers to sort the data.

| Sensor Core Structure | Target Analyte(s) | Sensing Method | Key Feature | Reference |

|---|---|---|---|---|

| 3-Aminopyridine Salicylidene | Cu(II), Al(III), Fe(III) | Colorimetric / Fluorescent | High selectivity for different ions via different methods. | nih.gov |

| Benzothiazole-Asparagine | Cu(II), Fe(III) | Fluorimetric | Senses different ions in different solvent systems. | mdpi.com |

| Bisimidazole | Fluoride (F⁻) | Fluorescent | Increased molecular coplanarity improves detection limit. | mdpi.com |

| Chalcone Derivative | Fe(III) | Colorimetric / Fluorescent | Forms a stable five-membered ring with the metal ion. | nih.gov |

| Julolidine-Furan | Zn(II) | Fluorescent | Pronounced fluorescence enhancement upon binding. | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.